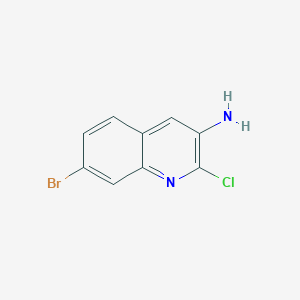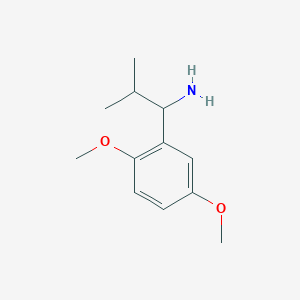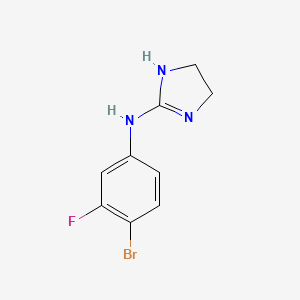![molecular formula C10H20N2O B13196811 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)
3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL is a chemical compound with the molecular formula C10H20N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL involves multiple steps, including cyclization and amination reactions. One common method involves the reaction of a cyclobutylamine derivative with a piperidine precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL include other piperidine derivatives, such as:
- 3-[1-(Aminomethyl)cyclopentyl]piperidin-3-OL
- 3-[1-(Aminomethyl)cyclohexyl]piperidin-3-OL
- 3-[1-(Aminomethyl)cycloheptyl]piperidin-3-OL
Uniqueness
What sets this compound apart from similar compounds is its unique cyclobutyl ring structure, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall efficacy in various applications .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]piperidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c11-7-9(3-1-4-9)10(13)5-2-6-12-8-10/h12-13H,1-8,11H2 |
InChI Key |
XHLLCJHOMWVYTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2(CCCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



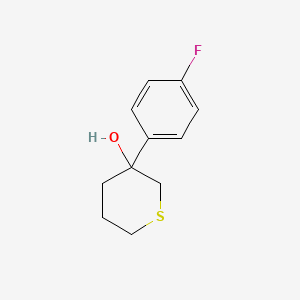
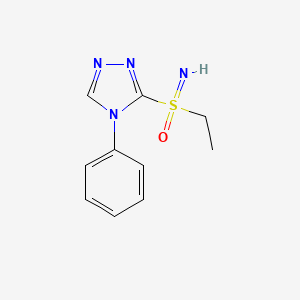
![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)

![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)

